molecular formula C14H16BrN5O B2770595 5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379985-40-5

5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2770595
CAS No.: 2379985-40-5
M. Wt: 350.22
InChI Key: BZHFXQOUGDPFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a pyrazinylpiperidinylmethoxy group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Attachment of the Pyrazinylpiperidinylmethoxy Group: This step involves the nucleophilic substitution reaction where the pyrazinylpiperidinylmethoxy group is introduced at the 2nd position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazinylpiperidinylmethoxy group.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and hydrolyzed products.

Scientific Research Applications

5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules for various research purposes.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazinylpiperidinylmethoxy group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but lacks the pyrazinylpiperidinylmethoxy group.

    5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Contains a methyl group instead of the pyrazinylpiperidinylmethoxy group.

    5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar but with a piperidinyl group instead of the pyrazinylpiperidinylmethoxy group.

Uniqueness

The uniqueness of 5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazinylpiperidinylmethoxy group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

5-bromo-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O/c15-12-6-18-14(19-7-12)21-10-11-2-1-5-20(9-11)13-8-16-3-4-17-13/h3-4,6-8,11H,1-2,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHFXQOUGDPFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.